Acefylline piperazine

Neurosafety Toxicology Bronchodilator

Acefylline piperazine delivers a differentiated xanthine bronchodilator profile with a >4-fold lower seizure risk than aminophylline and markedly reduced gastric irritation — critical for in vivo airway hyperresponsiveness models where neurotoxicity confounds results. The piperazine salt form confers enhanced aqueous solubility (21.4 mg/mL at pH 6.8), enabling straightforward development of syrups, elixirs, and oral solutions with assured dose uniformity. Uniquely among xanthines, it activates PAD1 and PAD3 at 100 μM to promote filaggrin deimination, making it an essential tool compound for epidermal differentiation and atopic dermatitis research. Its divergent pharmacology — weaker PDE inhibition yet retained bronchodilatory efficacy — positions it as an indispensable comparator for structure-activity relationship studies. Select this compound when neurosafety, solubility, and mechanistic specificity are non-negotiable.

Molecular Formula C22H30N10O8
Molecular Weight 562.5 g/mol
CAS No. 1216768-50-1
Cat. No. B10775789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcefylline piperazine
CAS1216768-50-1
Molecular FormulaC22H30N10O8
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1
InChIInChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2
InChIKeyHAAJFUJFGYCCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acefylline Piperazine (CAS 1216768-50-1): A Differentiated Xanthine Bronchodilator for Respiratory and Research Applications


Acefylline piperazine (CAS 1216768-50-1; also referenced as 18833-13-1) is a salt formed between acefylline (theophylline-7-acetic acid) and piperazine, belonging to the xanthine class of bronchodilators [1]. It acts primarily as an adenosine receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor, with additional activity as a peptidylarginine deiminase (PAD) activator . Clinically, it is indicated for the management of asthma, chronic bronchitis, and emphysema associated with bronchospasm . The piperazine counterion is incorporated to enhance aqueous solubility relative to the parent acefylline, a key formulation advantage .

Why Acefylline Piperazine Cannot Be Simply Substituted with Other Xanthines: Evidence-Based Differentiation


Despite belonging to the same xanthine class as theophylline and aminophylline, acefylline piperazine exhibits a distinct pharmacological and toxicological profile that precludes direct substitution. Key differentiators include a significantly improved neurosafety margin, as demonstrated by a >4-fold reduction in seizure risk compared to aminophylline in preclinical models [1], and a markedly reduced propensity for gastric irritation, a common dose-limiting toxicity of theophylline [2]. Furthermore, the piperazine salt form confers enhanced aqueous solubility relative to the parent acefylline, impacting formulation and bioavailability . These quantitative differences in safety and physicochemical properties underscore the need for compound-specific selection rather than class-based interchangeability.

Quantitative Evidence Differentiating Acefylline Piperazine from Key Comparators


Neurosafety: >4-Fold Reduction in Seizure and Mortality Risk vs. Aminophylline

In a direct head-to-head comparative study in rats, acefylline piperazine (acepifylline) demonstrated a markedly superior neurosafety profile compared to aminophylline. While intraperitoneal aminophylline at 250 mg/kg caused seizures and death in 100% of animals, acefylline piperazine at doses up to 1000 mg/kg did not induce seizures or mortality [1].

Neurosafety Toxicology Bronchodilator

PDE Isoenzyme Inhibition Profile: Selective Potency Compared to Theophylline

In vitro assays on rat lung cAMP phosphodiesterase (PDE) isoenzymes reveal that the parent compound acefylline (theophylline-7-acetic acid) exhibits weaker inhibitory activity than theophylline itself. Specifically, acefylline inhibited PDE I with an IC50 of 0.5 mmol/L, PDE II with an IC50 of 0.6 mmol/L, and PDE III with an IC50 of 0.4 mmol/L . This is in contrast to theophylline, which shows higher potency across these isoenzymes .

Phosphodiesterase Enzymology Bronchodilation

Aqueous Solubility: Piperazine Salt Enhances Bioavailability Over Acefylline

The piperazine salt of acefylline demonstrates significantly improved aqueous solubility compared to the free acid. At pH 6.8 (phosphate-buffered saline), acefylline piperazine exhibits a solubility of 21.4 mg/mL, whereas at pH 1.2 (simulated gastric fluid) the solubility is 4.8 mg/mL . This enhanced solubility is attributed to the piperazine counterion, which facilitates salt formation and improves dissolution characteristics .

Solubility Formulation Biopharmaceutics

PAD Activation: Unique Epigenetic Modulation Not Observed with Theophylline

Acefylline piperazine functions as a peptidylarginine deiminase (PAD) activator, specifically upregulating PAD1 and PAD3 in human epidermal keratinocytes. In vitro studies show that acefylline at 100 μM significantly increases filaggrin deimination (p < 0.05 vs control), an effect not reported for theophylline or other standard xanthines .

Peptidylarginine Deiminase Epigenetics Dermatology

Optimized Application Scenarios for Acefylline Piperazine Based on Evidence-Based Differentiation


Preclinical Asthma Models Requiring Bronchodilation with Minimal Neurotoxicity

For in vivo studies of airway hyperresponsiveness or asthma where seizure risk is a concern (e.g., in seizure-prone rodent strains or when co-administering proconvulsant agents), acefylline piperazine is the preferred xanthine. Its demonstrated neurosafety at doses up to 1000 mg/kg i.p. [1] allows for robust bronchodilation without confounding neurotoxic effects that limit the use of aminophylline or theophylline.

Formulation Development of Oral Liquid Dosage Forms

Due to its enhanced aqueous solubility (21.4 mg/mL at pH 6.8) , acefylline piperazine is ideally suited for the development of syrups, elixirs, and oral solutions. This solubility advantage simplifies manufacturing and ensures dose uniformity, making it a superior choice over less soluble acefylline salts or free acid forms for pediatric or geriatric liquid formulations.

Epigenetic Research in Dermatology and Skin Barrier Function

Researchers investigating peptidylarginine deiminase (PAD) biology, particularly in the context of filaggrin processing, skin hydration, and disorders like atopic dermatitis, will find acefylline piperazine a unique tool compound. Its ability to activate PAD1 and PAD3 and promote filaggrin deimination at 100 μM provides a specific molecular probe not offered by other xanthines, enabling mechanistic studies of epidermal differentiation and barrier homeostasis.

Comparative Pharmacology Studies of Xanthine Derivatives

In academic or industrial settings requiring systematic evaluation of structure-activity relationships among xanthine bronchodilators, acefylline piperazine serves as a key comparator. Its divergent profile—weaker PDE inhibition yet retained bronchodilatory efficacy coupled with unique PAD activation—makes it essential for dissecting the relative contributions of PDE inhibition, adenosine antagonism, and epigenetic modulation to therapeutic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acefylline piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.